Ethyl 7-chloro-8-methyl-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate
Description
Ethyl 7-chloro-8-methyl-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate is a synthetic quinoline derivative with a molecular formula of C₁₈H₂₃ClN₃O₃ and a molecular weight of 377.85 g/mol . Its structure features:
- A chloro substituent at position 5.
- A methyl group at position 6.
- A morpholinoethylamino side chain at position 2.
- An ethyl carboxylate group at position 2.
This compound belongs to the broader class of 4-oxoquinoline-3-carboxylates, which are known for their diverse biological activities, including antibacterial, antitumor, and receptor-binding properties . The morpholinoethylamino moiety enhances solubility and modulates interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
ethyl 7-chloro-8-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O3/c1-3-26-19(24)15-12-22-17-13(2)16(20)5-4-14(17)18(15)21-6-7-23-8-10-25-11-9-23/h4-5,12H,3,6-11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJQDOOXPLTUBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NCCN3CCOCC3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 7-chloro-8-methyl-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the chloro and methyl groups: Chlorination and methylation reactions are performed using reagents such as thionyl chloride and methyl iodide.
Attachment of the morpholinoethyl group: This step involves nucleophilic substitution reactions where the quinoline derivative reacts with 2-chloroethylmorpholine under basic conditions.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of acid catalysts.
Chemical Reactions Analysis
Ethyl 7-chloro-8-methyl-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 7-chloro-8-methyl-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an antimalarial agent due to its structural similarity to quinoline-based drugs like chloroquine.
Biological Studies: The compound is used in studies investigating the inhibition of enzymes and receptors involved in various diseases.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-8-methyl-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate involves its interaction with specific molecular targets. In the context of its antimalarial activity, the compound is believed to interfere with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and subsequent parasite death . Additionally, it may inhibit certain enzymes and receptors, disrupting cellular processes essential for the survival of pathogens .
Comparison with Similar Compounds
Structural Features and Substitutions
The following table highlights key structural differences between the target compound and related quinoline derivatives:
Key Observations :
- Halogenation : The target compound’s Cl at position 7 contrasts with Br or F in analogs . Halogens influence electronic properties and binding affinity.
- Side Chains: The morpholinoethylamino group distinguishes it from analogs with cyclopropyl or diethylaminoethyl substituents . Morpholine enhances water solubility and pharmacokinetics.
- Functional Groups: The ethyl carboxylate at position 3 is conserved across analogs, but substitutions at position 4 (e.g., hydroxy vs. morpholinoethylamino) alter biological activity .
Physicochemical Properties
- Solubility: The morpholinoethylamino group improves aqueous solubility compared to purely hydrophobic analogs like Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate .
- Melting Points: The target compound’s melting point is unreported, but analogs like Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate melt at 438 K due to strong intermolecular C–H···O/Cl interactions .
Biological Activity
Overview
Ethyl 7-chloro-8-methyl-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate, a member of the quinoline family, has garnered attention in medicinal chemistry for its diverse biological activities. This compound is characterized by a complex structure that includes a quinoline core with various functional groups, making it a candidate for therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
The synthesis typically involves several steps:
- Formation of the Quinoline Core : This is achieved through Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
- Substitution Reactions : The introduction of the morpholinoethyl group occurs via nucleophilic substitution.
- Esterification : The carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Its mechanism primarily involves:
- DNA Intercalation : The compound can intercalate into DNA, disrupting replication processes.
- Topoisomerase Inhibition : It inhibits topoisomerase enzymes, which are essential for DNA unwinding during replication.
In vitro studies have demonstrated notable cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, IC50 values (the concentration required to inhibit cell growth by 50%) were reported to be around 6.30 µM against MCF-7 cells, showcasing its potential as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this quinoline derivative has been investigated for antimicrobial effects. Studies suggest that it exhibits activity against various bacterial strains, potentially due to its ability to disrupt bacterial DNA replication processes.
Case Studies
- In Vitro Anticancer Study : A study assessed the cytotoxicity of this compound against MCF-7 and A549 cells. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, with an IC50 value of 6.30 µM for MCF-7 cells.
- Antimicrobial Evaluation : Another study focused on the compound's antimicrobial properties, demonstrating effectiveness against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve interference with bacterial DNA synthesis.
The biological activity of this compound can be attributed to several mechanisms:
- Intercalation into DNA : This disrupts normal base pairing and replication.
- Enzyme Inhibition : The compound inhibits key enzymes involved in DNA replication and repair, such as topoisomerases.
These mechanisms highlight its potential therapeutic applications in treating cancers and infections.
Comparison with Related Compounds
This compound shares structural similarities with other quinoline derivatives known for their pharmacological properties:
| Compound | Activity Type | Reference |
|---|---|---|
| Chloroquine | Antimalarial | |
| Quinacrine | Antimalarial | |
| Mefloquine | Antimalarial |
The unique substitution pattern of this compound enhances its biological activity compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
